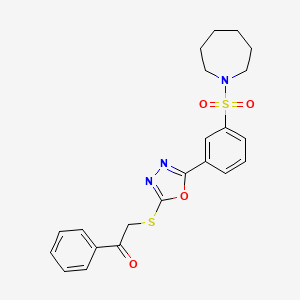
2-((5-(3-(Azepan-1-ylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-((5-(3-(Azepan-1-ylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethanone” is a complex organic molecule that contains several functional groups, including an azepane ring, a phenyl group, an oxadiazole ring, and a ketone group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It likely has a complex three-dimensional structure due to the presence of the azepane ring . The oxadiazole ring and the phenyl groups could contribute to the compound’s aromaticity .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the ketone group might undergo reactions like reduction or condensation . The azepane ring could potentially undergo ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar sulfonyl and ketone groups could affect the compound’s solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis and characterization of derivatives similar to "2-((5-(3-(Azepan-1-ylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethanone" involve complex chemical reactions aimed at exploring their physico-chemical properties and structural configurations. For instance, the study of regioselectivity in cyclization reactions of related compounds provides insights into their structure through spectroscopy and X-ray analysis. This is crucial for confirming the synthesized compounds' structures, which is a fundamental step in drug development and the creation of new materials with potential applications in various fields, including medicine and materials science (Perekhoda et al., 2017).
Biological Activities
Research into derivatives of "2-((5-(3-(Azepan-1-ylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethanone" often focuses on their biological activities. These compounds have been evaluated for various biological properties, including antimicrobial, antifungal, and anticancer activities. For example, derivatives synthesized for antimicrobial evaluation have shown good yields and potential as antibacterial and antifungal agents, highlighting their importance in the search for new therapeutic agents (Prajapati & Thakur, 2014). Additionally, some derivatives have been studied for their potential anticonvulsant and muscle relaxant activities, indicating a wide range of possible pharmacological applications (Almasirad et al., 2007).
Potential Anticancer Agents
The exploration of 1,3,4-oxadiazole derivatives as anticancer agents has been an area of interest due to the promising activity displayed by these compounds against various cancer cell lines. The synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines and their evaluation as anticancer agents represent a significant advancement in the development of new therapeutic options for cancer treatment (Redda & Gangapuram, 2007).
Wirkmechanismus
Zukünftige Richtungen
The future research directions for this compound could include further studies to elucidate its synthesis, properties, and potential applications. For example, it could be investigated for potential biological activity given the presence of functional groups that are often found in bioactive compounds .
Eigenschaften
IUPAC Name |
2-[[5-[3-(azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-1-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S2/c26-20(17-9-4-3-5-10-17)16-30-22-24-23-21(29-22)18-11-8-12-19(15-18)31(27,28)25-13-6-1-2-7-14-25/h3-5,8-12,15H,1-2,6-7,13-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCABOFOMIQPQRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C3=NN=C(O3)SCC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2805784.png)
![3-benzyl-8-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2805785.png)
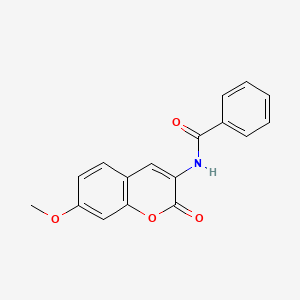
![Ethyl 6-chloro-2-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylate](/img/structure/B2805788.png)
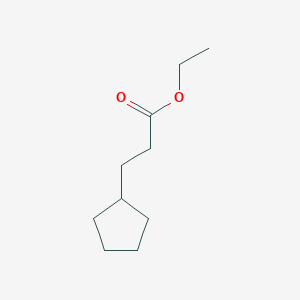
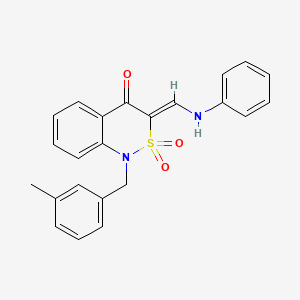
![5-Methyl-1,6-dioxaspiro[2.4]heptane](/img/structure/B2805793.png)
![4-cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2805794.png)
![Octahydrocyclopenta[b]pyrrole hydrochloride](/img/structure/B2805795.png)
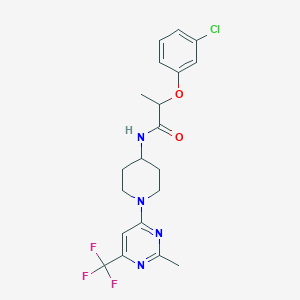
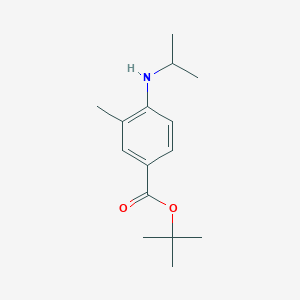
![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2-naphthalen-1-ylacetamide](/img/structure/B2805800.png)
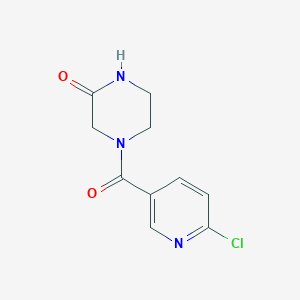
![(E)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-N-(4-methoxyphenyl)-2-propenamide](/img/structure/B2805807.png)